(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one
Description
Historical Development of Chalcone Derivatives
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, have been integral to medicinal chemistry since the mid-20th century. The foundational discovery of 5-fluorouracil in 1957 by Charles Heidelberger marked the advent of synthetic anticancer agents, indirectly catalyzing interest in chalcone-based drug design. Traditional medicine systems, including Ayurveda and Chinese herbal practices, historically employed naturally occurring chalcones like xanthohumol and isoliquiritigenin for their anti-inflammatory and antimicrobial properties.
Modern synthetic approaches, particularly the Claisen-Schmidt condensation, enabled systematic structural diversification. This acid- or base-catalyzed reaction between aromatic aldehydes and ketones remains the primary method for chalcone synthesis, with recent advancements employing ionic liquids and heterogeneous catalysts to improve yields and purity. For instance, hexagonal boron nitride catalysts achieve near-quantitative yields in chalcone synthesis while minimizing side reactions. The introduction of electron-donating groups like dimethylamino substituents, as seen in the target compound, represents a strategic modification to enhance solubility and bioactivity.
Significance of the Naphtho[2,1-b]furan Scaffold in Medicinal Chemistry
The naphtho[2,1-b]furan system confers three critical pharmacological advantages:
- Enhanced π-π Stacking Interactions : The fused aromatic system facilitates stronger binding to hydrophobic protein pockets compared to monocyclic furans.
- Structural Rigidity : The planar structure reduces conformational entropy loss upon target binding, potentially improving binding affinity.
- Electron-Rich Environment : The oxygen atom in the furan ring participates in hydrogen bonding, while the extended conjugation modulates electron distribution across the chalcone backbone.
Recent studies demonstrate the scaffold's versatility in drug discovery. For example, naphtho[1,2-b]furan-2-carboxamides exhibit nanomolar antagonism against melanin-concentrating hormone receptor 1 (MCH-R1), a target for obesity therapy. Structural-activity relationship (SAR) analyses reveal that 4-pyridinyl substitutions at the C-5 position optimize receptor binding, though pharmacokinetic challenges persist. These findings underscore the scaffold's potential for central nervous system targets, provided solubility limitations are addressed.
Classification within the Chalcone Family
(2E)-3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one belongs to the synthetic chalcone subclass characterized by:
The dimethylamino group introduces a strong electron-donating effect, polarizing the enone system and potentially enhancing reactivity toward biological nucleophiles. This modification distinguishes it from natural chalcones, which typically bear hydroxyl or methoxyl groups.
Current Research Landscape and Knowledge Gaps
Recent investigations focus on three areas:
- Target Identification : Preliminary molecular docking suggests affinity for kinase and G-protein-coupled receptors, though experimental validation remains pending.
- Synthetic Optimization : New catalytic systems, such as frustrated Lewis pairs on boron nitride surfaces, enable regioselective functionalization of the naphthofuran ring.
- Structure-Activity Relationships : Comparative studies with simpler furanochalcones indicate that annulation improves metabolic stability but reduces aqueous solubility.
Critical knowledge gaps include:
- Detailed pharmacokinetic profiling, particularly blood-brain barrier permeability
- Mechanistic studies on off-target effects, given the compound's potential DNA intercalation capacity
- Scalable synthesis protocols for preclinical development
Research Significance and Objectives
This compound's hybrid architecture positions it as a strategic probe for two pharmacological objectives:
- Targeted Protein Modulation : The rigid scaffold may stabilize specific kinase conformations, enabling allosteric control of enzymatic activity.
- Multidrug Resistance Reversal : Preliminary evidence suggests chalcone derivatives inhibit P-glycoprotein efflux pumps; the naphthofuran system could enhance this activity.
Immediate research priorities include:
- Comprehensive in vitro profiling against oncology and CNS targets
- Prodrug strategies to mitigate solubility limitations
- Elucidation of metabolic pathways using hepatic microsome models
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-benzo[e][1]benzofuran-2-yl-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-18(2)10-9-15(19)17-11-14-13-6-4-3-5-12(13)7-8-16(14)20-17/h3-11H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUAQGFARJIBET-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one typically involves the condensation of naphtho[2,1-b]furan-2-carbaldehyde with dimethylamine and an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the propenone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthofuran derivatives.
Reduction: Reduction reactions can convert the propenone linkage to a saturated propanone.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include various naphthofuran derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Anticancer Properties
Research indicates that (2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell growth and survival.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited the growth of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) with IC50 values around 0.3 µM and 1.2 µM respectively. This was measured by thymidine uptake assays after two days of culture, highlighting its potential as a therapeutic agent against certain types of leukemia .
Kinase Inhibition
The compound has been identified as a potent inhibitor of MEK1/2 kinases, which are critical components in the MAPK signaling pathway commonly activated in various cancers. By inhibiting these kinases, this compound may disrupt downstream signaling that promotes tumor growth and survival.
Mechanism of Action:
The inhibition of MEK1/2 leads to decreased phosphorylation of ERK1/2, which is essential for cell cycle progression. This effect was observed in multiple cancer cell lines, indicating broad applicability in cancer treatment strategies .
Drug Development
Given its biological activity, this compound is being explored as a lead compound for developing new anticancer drugs. The structure allows for modifications that could enhance potency and selectivity for specific cancer types.
Combination Therapies
The compound may also be evaluated in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer therapy. For instance, combining it with other kinase inhibitors could lead to synergistic effects that improve patient outcomes.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of chalcones are highly dependent on substituents and aromatic systems. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chalcone Derivatives
*Estimated based on similar naphthofuran-chalcone syntheses .
Computational and Structural Insights
- DFT Studies: The target compound’s NLO properties (hyperpolarizability = 20.25 × 10⁻³⁰ esu) surpass those of simpler chalcones like (E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one (hyperpolarizability = 15.8 × 10⁻³⁰ esu) due to enhanced conjugation from the naphthofuran system .
Biological Activity
(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one, also known by its CAS number 692287-22-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H15NO2, with a molar mass of 265.31 g/mol. The structure consists of a naphtho[2,1-b]furan moiety linked to a dimethylamino group and an α,β-unsaturated carbonyl system.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO2 |
| Molar Mass | 265.31 g/mol |
| CAS Number | 692287-22-2 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values suggesting potent activity at low concentrations .
The mechanism underlying the anticancer effects involves the modulation of key signaling pathways. The compound appears to activate caspase-dependent pathways leading to apoptosis. Additionally, it has been observed to inhibit the NF-kB pathway, which is crucial for cancer cell survival and proliferation .
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown promising antimicrobial activity against both bacterial and fungal strains. Studies indicate that it possesses inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound's ability to disrupt microbial cell membranes may contribute to its efficacy.
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound:
-
Anticancer Study : A study published in Molecules reported that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with significant morphological changes indicative of apoptosis .
Cell Line IC50 (µM) Effect MCF-7 12.5 Induction of apoptosis A549 15.0 Cell cycle arrest -
Antimicrobial Activity : In another study focusing on its antimicrobial properties, the compound was tested against various pathogens. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 20 µg/mL Bacillus subtilis 30 µg/mL
Q & A
Q. Advanced Research Focus
- Electron-Withdrawing Effect : The fused furan ring enhances electrophilicity of the enone system, promoting Michael addition with biological nucleophiles (e.g., cysteine residues).
- Planarity : XRD data in shows π-stacking interactions improve DNA intercalation potential.
- Comparative Analysis : Replace naphthofuran with phenyl groups ( ) to quantify activity differences .
How can solvent polarity and temperature influence the compound’s tautomeric equilibrium?
Q. Advanced Research Focus
- Tautomerism : The enaminone system may exhibit keto-enol tautomerism.
- Solvent Effects : Polar aprotic solvents (DMSO) stabilize the keto form (C=O stretching at 1680 cm⁻¹).
- Temperature-Dependent NMR : Monitor enol proton (δ ~12 ppm) disappearance at elevated temperatures .
What experimental and theoretical approaches characterize hydrogen bonding in this compound?
Q. Advanced Research Focus
- XRD Analysis : Identify intermolecular H-bonds (e.g., N–H···O=C) with bond distances <2.5 Å ( ).
- IR Spectroscopy : Broad O–H or N–H stretches (3200–3500 cm⁻¹) indicate H-bonding networks.
- DFT-Based NCI Plot : Visualize non-covalent interaction regions using Multiwfn software .
How does regioselectivity in chalcone synthesis impact downstream applications in medicinal chemistry?
Q. Advanced Research Focus
- Regioselectivity : Substituents on the naphthofuran ring direct electrophilic attack. For example, electron-donating groups (dimethylamino) activate the β-position for nucleophilic addition.
- Case Study : highlights chalcones as intermediates for anticancer agents. Regioselective modifications (e.g., halogenation) improve target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
